molecular formula C5H5ClN2O B1375852 4-Amino-2-chloropyridin-3-OL CAS No. 1227508-94-2

4-Amino-2-chloropyridin-3-OL

Cat. No. B1375852
M. Wt: 144.56 g/mol
InChI Key: RJCSGFKTKREJDU-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyridin-3-ol is a chemical compound with the CAS Number: 1227508-94-2 . It has a molecular weight of 144.56 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of 4-Amino-2-chloropyridin-3-OL is represented by the linear formula C5H5ClN2O . The InChI Code for this compound is 1S/C5H5ClN2O/c6-5-4 (9)3 (7)1-2-8-5/h1-2,9H, (H2,7,8) .


Physical And Chemical Properties Analysis

4-Amino-2-chloropyridin-3-OL is a solid compound . It is stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

  • Synthesis of Nevirapine Analogues

    • A method for preparing 3-amino-2-chloropyridines, including variants with a substituent at the 4-position, has been developed for synthesizing an isoquinoline analogue of Nevirapine, an HIV reverse transcriptase inhibitor (Bakke & Říha, 2001).
  • Synthesis of Various Polychlorinated 2-Aminopyridines

    • An efficient large-scale synthesis of 2-amino-4-chloropyridine, a structural relative of 4-Amino-2-chloropyridin-3-OL, has been achieved, enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson et al., 1997).
  • Antibacterial Activity

    • Schiff bases containing 2-((2-chloro-4-methylbenzylidene) amino) pyridin-4-ol have been synthesized and shown to exhibit antibacterial activity, particularly with Pt (II) complexes (Khan et al., 2014).
  • Chemical Rearrangements

    • Studies have been conducted on the rearrangements during aminations of halopyridines, which involve compounds like 4-Amino-2-chloropyridin-3-OL and are crucial for understanding chemical reaction mechanisms (Pieterse & Hertog, 2010).
  • Selective Amination of Polyhalopyridines

    • Research has been conducted on the selective amination of polyhalopyridines, including compounds related to 4-Amino-2-chloropyridin-3-OL, which is important for the development of specific chemical syntheses (Ji, Li, & Bunnelle, 2003).
  • Synthesis of Covalent Protein Modifiers

    • 4-Halopyridines, including 4-chloropyridine, have been investigated as selective covalent protein modifiers, which is significant for the development of chemical probes (Schardon et al., 2017).
  • Synthesis and Biological Evaluation of Aminopyridine Derivatives

    • The synthesis and pharmacological analysis of 2-aminopyridine derivatives, which are structurally related to 4-Amino-2-chloropyridin-3-OL, have been explored for potential applications in treating Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).
  • Study of Nucleophilic Substitution Mechanisms

    • Investigations into the nucleophilic substitution mechanisms involving halopyridines have provided insights into the chemical behavior of related compounds, such as 4-Amino-2-chloropyridin-3-OL (Beugelmans & Chastanet, 1993).
  • Synthesis of Fluorescent Pyridine Derivatives

    • The synthesis of fluorescent 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles, structurally similar to 4-Amino-2-chloropyridin-3-OL, has been researched for potential applications in fluorescence-based technologies (Ershov et al., 2017).
  • Development of Fluorescent Sensors for Metal Ions

    • Fluorescent sensors based on aminopyridine derivatives have been designed for the selective detection of metal ions, demonstrating potential applications in analytical chemistry (Yadav & Singh, 2018).

Safety And Hazards

The safety information for 4-Amino-2-chloropyridin-3-OL indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315-H319-H335 , which refer to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

4-amino-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-4(9)3(7)1-2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCSGFKTKREJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857274
Record name 4-Amino-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloropyridin-3-OL

CAS RN

1227508-94-2
Record name 4-Amino-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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